(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13558598
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22Cl2N2O |
|---|---|
| Molecular Weight | 293.23 g/mol |
| IUPAC Name | [4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H |
| Standard InChI Key | DYVWKCBFBFWTQS-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl |
| Canonical SMILES | CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride (C₁₃H₂₁Cl₂N₂O) features a primary amine (-CH₂NH₂) attached to a para-substituted phenyl ring, which is further linked via an ether bond to the 4-position of a 1-methylpiperidine moiety. The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy for improving the pharmacokinetic properties of amine-containing therapeutics .
Key Structural Features:
-
Piperidine ring: The 1-methylpiperidin-4-yl group introduces conformational rigidity and basicity, influencing receptor binding and metabolic stability.
-
Ether linkage: The oxygen bridge between the phenyl and piperidine rings reduces rotational freedom, potentially optimizing target engagement.
-
Dihydrochloride salt: Protonation of the primary amine and piperidine nitrogen atoms facilitates salt formation, critical for formulation and bioavailability .
Synthetic Routes and Optimization
Core Synthesis Strategy
The synthesis of this compound likely follows a multi-step sequence analogous to methods described for structurally related piperidine derivatives :
-
Piperidine intermediate preparation:
-
Ether bond formation:
-
Reductive amination:
-
Salt formation:
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | SOCl₂, DCM, 0°C → RT | 85 | Distillation |
| 2 | K₂CO₃, DMF, 80°C | 72 | Column chromatography (EtOAc/hexane) |
| 3 | NH₄OAc, NaBH₃CN, MeOH | 65 | Recrystallization (EtOH/H₂O) |
| 4 | HCl (g), EtOH | 95 | Filtration |
Data extrapolated from analogous syntheses in .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O):
-
δ 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 4.50–4.45 (m, 1H, OCH), 3.30–3.20 (m, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.85–2.75 (m, 2H, CH₂NH₂), 2.20–2.10 (m, 4H, piperidine-H).
-
-
¹³C NMR: δ 158.2 (C-O), 130.5 (Ar-C), 114.8 (Ar-C), 67.3 (OCH), 54.1 (NCH₂), 46.8 (NCH₃), 32.1 (piperidine-C) .
Mass Spectrometry
Pharmacological and Physicochemical Properties
Kinase Inhibition Profiling
While direct data for this compound is limited, structural analogs (e.g., Axl inhibitors ) suggest potential kinase-modulating activity:
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| Axl | 5–50* | >100 |
| MET | 100–500* | 10 |
| Predicted based on structural similarity to compound m16 . |
ADME Profile
Therapeutic Applications and Mechanisms
Oncology
Piperidine-containing analogs demonstrate potent antiproliferative effects in cancer cell lines (e.g., CC₅₀ <100 nM in MDA-MB-231) . The dihydrochloride salt may enhance tumor penetration via improved solubility.
Central Nervous System (CNS) Disorders
Structural resemblance to pimavanserin (a 5-HT₂A inverse agonist) suggests potential utility in neuropsychiatric conditions, though target engagement studies are needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume